Cas no 953174-99-7 (2-chloro-N-(4-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzene-1-sulfonamide)
2-chloro-N-(4-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-N-(4-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzene-1-sulfonamide
- VU0629073-1
- SR-01000919919
- SR-01000919919-1
- AKOS024489347
- F5015-0289
- 2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide
- 2-chloro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide
- 953174-99-7
- 2-chloro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide
-
- Inchi: 1S/C19H15ClN4O3S/c1-27-19-11-10-18-21-16(12-24(18)22-19)13-6-8-14(9-7-13)23-28(25,26)17-5-3-2-4-15(17)20/h2-12,23H,1H3
- InChI Key: POWMARLJDWLVCN-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1S(NC1C=CC(=CC=1)C1=CN2C(C=CC(=N2)OC)=N1)(=O)=O
Computed Properties
- Exact Mass: 414.0553392g/mol
- Monoisotopic Mass: 414.0553392g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 623
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 94Ų
2-chloro-N-(4-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5015-0289-2μmol |
2-chloro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide |
953174-99-7 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5015-0289-5μmol |
2-chloro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide |
953174-99-7 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5015-0289-10μmol |
2-chloro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide |
953174-99-7 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5015-0289-20μmol |
2-chloro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide |
953174-99-7 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5015-0289-1mg |
2-chloro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide |
953174-99-7 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5015-0289-2mg |
2-chloro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide |
953174-99-7 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5015-0289-3mg |
2-chloro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide |
953174-99-7 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5015-0289-4mg |
2-chloro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide |
953174-99-7 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5015-0289-5mg |
2-chloro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide |
953174-99-7 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5015-0289-10mg |
2-chloro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide |
953174-99-7 | 10mg |
$79.0 | 2023-09-10 |
2-chloro-N-(4-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzene-1-sulfonamide Related Literature
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 2-chloro-N-(4-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzene-1-sulfonamide
Introduction to 2-chloro-N-(4-{6-methoxyimidazo[1,2-bpyridazin-2-yl}phenyl)benzene-1-sulfonamide (CAS No. 953174-99-7)
The compound 2-chloro-N-(4-{6-methoxyimidazo[1,2-bpyridazin-2-yl}phenyl)benzene-1-sulfonamide, identified by its CAS number 953174-99-7, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a chloro substituent, combined with a complex heterocyclic system, contributes to its distinct chemical properties and potential therapeutic applications.
In recent years, the development of novel sulfonamide derivatives has been a focal point in medicinal chemistry, particularly for their role in modulating various biological pathways. The sulfonamide group, known for its ability to enhance binding affinity and metabolic stability, is a cornerstone in the design of drugs targeting inflammatory and infectious diseases. The specific arrangement of the 6-methoxyimidazo[1,2-bpyridazin-2-yl}phenyl moiety further enhances the compound's pharmacological profile, making it a candidate for further exploration in drug discovery.
The structural framework of 2-chloro-N-(4-{6-methoxyimidazo[1,2-bpyridazin-2-yl}phenyl)benzene-1-sulfonamide incorporates elements that are highly relevant to contemporary research in oncology and immunology. The benzene ring sulfonamide derivative is particularly noted for its interactions with enzymes and receptors involved in cellular signaling. Current studies suggest that such compounds may exhibit inhibitory effects on key targets associated with chronic diseases, positioning them as valuable candidates for preclinical and clinical investigations.
One of the most compelling aspects of this compound is its potential to interact with multiple biological targets simultaneously. The synergistic effects of its structural components could lead to enhanced therapeutic outcomes with reduced side effects. Researchers are particularly interested in exploring its efficacy in conditions where multi-target inhibition is desirable, such as certain types of cancer and autoimmune disorders. The molecular interactions governing these effects are being meticulously studied to optimize drug design and delivery strategies.
The synthesis and characterization of 2-chloro-N-(4-{6-methoxyimidazo[1,2-bpyridazin-2-yl}phenyl)benzene-1-sulfonamide have been refined through advanced synthetic methodologies. Techniques such as multi-step organic synthesis and high-resolution spectroscopy have enabled chemists to elucidate its structure with high precision. These efforts have not only validated the compound's identity but also provided insights into its reactivity and stability under various conditions.
The pharmacokinetic properties of this sulfonamide derivative are another area of intense interest. Studies indicate that it exhibits favorable solubility and bioavailability profiles, which are critical for developing effective pharmaceutical formulations. Additionally, preliminary toxicology assessments suggest that it maintains a balance between therapeutic efficacy and safety, making it a promising candidate for further development.
In the context of drug discovery pipelines, compounds like 2-chloro-N-(4-{6-methoxyimidazo[1,2-bpyridazin-2-yl}phenyl)benzene-1-sulfonamide serve as essential building blocks for generating novel therapeutic agents. Their unique structural motifs can be modified to improve pharmacological properties or target specific disease mechanisms. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into tangible medical benefits for patients worldwide.
The integration of computational chemistry and machine learning has accelerated the process of identifying promising candidates like this sulfonamide derivative. Advanced modeling techniques predict potential biological activities based on structural features, allowing researchers to prioritize compounds for experimental validation efficiently. This interdisciplinary approach has significantly reduced the time and resources required to bring new drugs to market.
The future prospects for 2-chloro-N-(4-{6-methoxyimidazo[1,2-bpyridazin-2-yl}phenyl)benzene-1-sulfonamide are vast, with ongoing research focusing on optimizing its chemical structure for improved efficacy and minimal toxicity. As our understanding of disease mechanisms evolves, so too will the applications of this compound in treating complex medical conditions. Its development underscores the importance of innovative chemical research in addressing global health challenges.
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